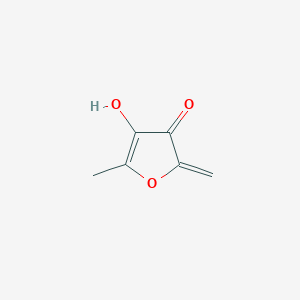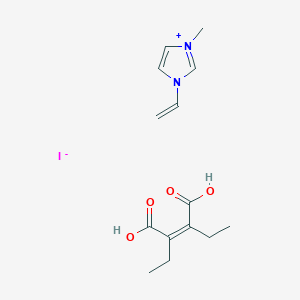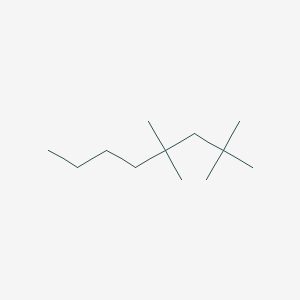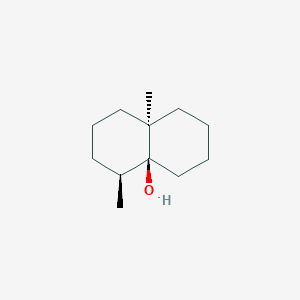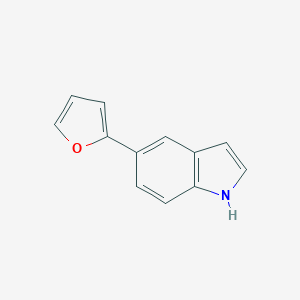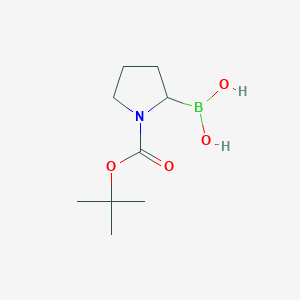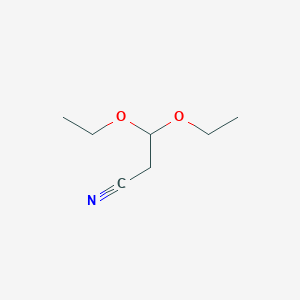
1-Propan-2-yl-2,3-dihydro-1H-indene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Propan-2-yl-2,3-dihydro-1H-indene, also known as tetrahydronaphthalene, is a colorless liquid that is widely used in the chemical industry. Its unique chemical properties make it a valuable compound for various scientific research applications. In
Mecanismo De Acción
The mechanism of action of 1-Propan-2-yl-2,3-dihydro-1H-indene is not well understood. However, it is believed to act as a hydrogen donor in various chemical reactions. It is also known to act as a reducing agent in certain chemical reactions.
Efectos Bioquímicos Y Fisiológicos
There is limited information available on the biochemical and physiological effects of 1-Propan-2-yl-2,3-dihydro-1H-indene. However, it is known to be a mild irritant to the skin and eyes and can cause respiratory irritation if inhaled. It is not known to have any significant toxic effects on humans or animals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-Propan-2-yl-2,3-dihydro-1H-indene in lab experiments is its unique chemical properties. It is a good solvent for a wide range of organic compounds and has a relatively low boiling point, making it easy to remove from reaction mixtures. However, its low flash point and potential for respiratory irritation make it a hazardous material to work with.
Direcciones Futuras
There are numerous future directions for the scientific research of 1-Propan-2-yl-2,3-dihydro-1H-indene. One area of interest is the development of new synthetic methods for the compound that are more efficient and environmentally friendly. Another area of interest is the exploration of its potential as a hydrogen donor in various chemical reactions. Additionally, there is potential for the compound to be used as a starting material for the synthesis of new pharmaceuticals and agrochemicals.
Conclusion:
1-Propan-2-yl-2,3-dihydro-1H-indene is a valuable compound for various scientific research applications. Its unique chemical properties make it a useful solvent and starting material for the synthesis of various organic compounds. While there is limited information available on its biochemical and physiological effects, it is not known to have any significant toxic effects on humans or animals. There are numerous future directions for the scientific research of 1-Propan-2-yl-2,3-dihydro-1H-indene, including the development of new synthetic methods and exploration of its potential as a hydrogen donor in chemical reactions.
Métodos De Síntesis
The synthesis of 1-Propan-2-yl-2,3-dihydro-1H-indene can be achieved through various methods. One of the most common methods is the catalytic hydrogenation of naphthalene using a palladium catalyst. Another method involves the reduction of naphthalene using sodium in the presence of ethanol. The yield of the synthesis process varies depending on the method used, but typically ranges from 60% to 80%.
Aplicaciones Científicas De Investigación
1-Propan-2-yl-2,3-dihydro-1H-indene has numerous scientific research applications. It is commonly used as a solvent in organic chemistry experiments due to its unique chemical properties. It is also used as a starting material for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and polymers.
Propiedades
Número CAS |
137823-73-5 |
|---|---|
Nombre del producto |
1-Propan-2-yl-2,3-dihydro-1H-indene |
Fórmula molecular |
C12H16 |
Peso molecular |
160.25 g/mol |
Nombre IUPAC |
1-propan-2-yl-2,3-dihydro-1H-indene |
InChI |
InChI=1S/C12H16/c1-9(2)11-8-7-10-5-3-4-6-12(10)11/h3-6,9,11H,7-8H2,1-2H3 |
Clave InChI |
FLUHDWXWFRCIFJ-UHFFFAOYSA-N |
SMILES |
CC(C)C1CCC2=CC=CC=C12 |
SMILES canónico |
CC(C)C1CCC2=CC=CC=C12 |
Sinónimos |
1H-Indene,2,3-dihydro-1-(1-methylethyl)-,(+)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



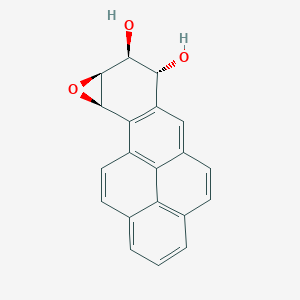
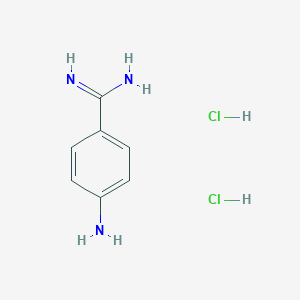
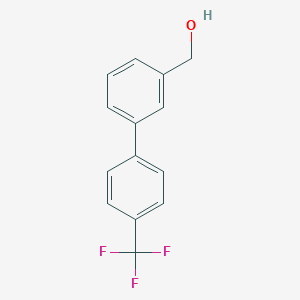

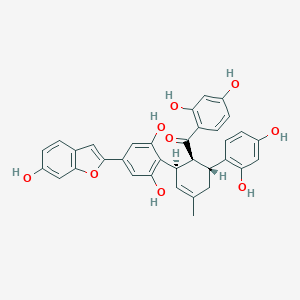
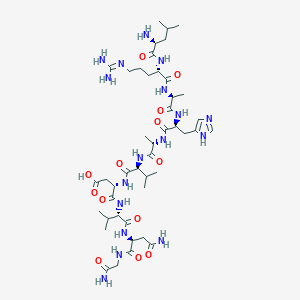
![(1S,4S)-2,5-Diazabicyclo[2.2.1]heptane Dihydrobromide](/img/structure/B144293.png)
